

# A Comparative Analysis of ThuLEP and HoLEP for Benign Prostatic Hyperplasia Treatment

Author: BenchChem Technical Support Team. Date: December 2025



A head-to-head comparison of two leading laser enucleation techniques for Benign Prostatic Hyperplasia (BPH) reveals comparable efficacy and safety profiles, with subtle but potentially significant differences in operative parameters and postoperative recovery. This guide synthesizes data from multiple clinical trials to provide a comprehensive overview for researchers and clinicians.

Both **Thulium** Laser Enucleation of the Prostate (ThuLEP) and Holmium Laser Enucleation of the Prostate (HoLEP) have emerged as leading surgical treatments for BPH, offering significant improvements in urinary symptoms.[1][2] A systematic review of randomized controlled trials indicates that both procedures are equally effective in relieving lower urinary tract symptoms and are associated with high safety profiles.[3][4] This guide delves into the quantitative data from these trials, outlines the typical experimental protocols, and provides a visual representation of the clinical trial workflow.

# **Performance Data: A Quantitative Comparison**

Clinical trials have meticulously documented the perioperative and postoperative outcomes of both ThuLEP and HoLEP. The following tables summarize key quantitative data from various studies, offering a direct comparison of the two techniques.

## **Table 1: Perioperative and Postoperative Outcomes**



| Parameter                                                     | ThuLEP         | HoLEP          | Key Findings                                                                                            | Citations |
|---------------------------------------------------------------|----------------|----------------|---------------------------------------------------------------------------------------------------------|-----------|
| Efficacy                                                      |                |                |                                                                                                         |           |
| International Prostate Symptom Score (IPSS) at 18 months      | 3 (3-3)        | 3 (3-3)        | Both procedures show significant and comparable improvement in IPSS.                                    | [3][4]    |
| Quality of Life<br>(QoL) Score at<br>18 months                | 2 (1-2)        | 1 (1-2)        | Both procedures<br>lead to a similar<br>and significant<br>improvement in<br>quality of life.           | [3][4]    |
| Maximum<br>Urinary Flow<br>Rate (Qmax) at<br>18 months (ml/s) | 24.7 ± 4.4     | 25.3 ± 4.8     | No statistically significant difference in the improvement of urinary flow rate between the two groups. | [3][4]    |
| Post-void<br>Residual Urine<br>(PVR) at 18<br>months (ml)     | 7.7 (3.1–22.8) | 6.1 (2.6–20.8) | Both techniques effectively reduce post-void residual urine volume to a comparable degree.              | [3][4]    |
| Operative<br>Parameters                                       |                |                |                                                                                                         |           |
| Operative Time<br>(min)                                       | 71.4 ± 6.4     | 78.4 ± 8.0     | ThuLEP was associated with a statistically significant, though clinically negligible,                   | [3][4]    |



|                                |                              |                              | shorter operative time.                                                                             |        |
|--------------------------------|------------------------------|------------------------------|-----------------------------------------------------------------------------------------------------|--------|
| Enucleation Time (min)         | 56.4 ± 8.4                   | 61.2 ± 5.4                   | Enucleation time was significantly shorter for ThuLEP.                                              | [3][4] |
| Morcellation<br>Time (min)     | No significant<br>difference | No significant<br>difference | The time taken for tissue morcellation was comparable between the two procedures.                   | [3]    |
| Resected Weight (g)            | No significant difference    | No significant<br>difference | The amount of prostatic tissue removed was similar for both techniques.                             | [3]    |
| Safety and<br>Recovery         |                              |                              |                                                                                                     |        |
| Hemoglobin<br>Decrease (g/dL)  | -0.37 (MD)                   | -0.54 (MD)                   | ThuLEP is associated with a significantly lower decrease in hemoglobin, suggesting less blood loss. | [2][5] |
| Catheterization<br>Time (days) | No significant<br>difference | No significant<br>difference | The duration of postoperative catheterization was similar for both procedures.                      | [3]    |
| Hospital Stay<br>(days)        | Shorter                      | Longer                       | Some studies<br>report a shorter<br>hospital stay for                                               | [5]    |







patients undergoing ThuLEP.

Data are presented as mean  $\pm$  standard deviation or median (interquartile range) as reported in the cited studies.

# **Table 2: Complication Rates**



| Complication                      | ThuLEP                       | HoLEP                         | Key Findings                                                                              | Citations |
|-----------------------------------|------------------------------|-------------------------------|-------------------------------------------------------------------------------------------|-----------|
| Transient Urinary<br>Incontinence | Lower incidence              | Higher incidence              | ThuLEP showed a minor advantage with a lower incidence of transient urinary incontinence. | [2]       |
| Urinary Tract<br>Infection        | 3 patients                   | 1 patient                     | No significant difference in the rate of postoperative urinary tract infections.          | [3]       |
| Urethral Stricture                | No significant<br>difference | No significant<br>difference  | The occurrence of urethral strictures was comparable between the two groups.              | [3]       |
| Bladder Neck<br>Contracture       | No significant<br>difference | No significant<br>difference  | No significant difference in the incidence of bladder neck contracture was observed.      | [3]       |
| Blood<br>Transfusion              | 2.7%                         | Not specified in some studies | One study on ThuLEP reported a 2.7% transfusion rate.                                     | [6][7]    |
| Bladder Wall<br>Injury            | 1.3%                         | Not specified in some studies | A low rate of<br>bladder wall<br>injury was<br>reported in a                              | [6][7]    |



study on ThuLEP.

# **Experimental Protocols**

The clinical trials comparing ThuLEP and HoLEP generally follow a standardized methodology to ensure the comparability of the results.

Patient Selection: Consecutive patients diagnosed with BPH and meeting specific criteria, such as a prostate volume greater than 80 ml, are enrolled.[3][4] Patients are typically randomized into either the ThuLEP or HoLEP treatment group.

Surgical Procedure: Both procedures are performed by experienced surgeons following the classical three-lobe enucleation technique.[3][4] A continuous-flow resectoscope is used for the procedure.[6][7] The enucleated prostatic adenoma is then removed from the bladder using a morcellator.

Data Collection and Follow-up: A comprehensive set of preoperative, perioperative, and postoperative data is collected. Follow-up assessments are typically conducted at 1, 3, 6, 12, and 18 months after surgery.[3][4] These assessments include the evaluation of urinary symptoms (IPSS), quality of life (QoL), maximum urinary flow rate (Qmax), and post-void residual urine volume (PVR).[3][4]

## **Clinical Trial Workflow**

The following diagram illustrates the typical workflow of a randomized controlled trial comparing ThuLEP and HoLEP.





Click to download full resolution via product page

Clinical trial workflow for comparing ThuLEP and HoLEP.



### Conclusion

Both ThuLEP and HoLEP are highly effective and safe surgical treatments for BPH, offering comparable and significant improvements in urinary function and quality of life.[1][3] While both procedures have similar outcomes in terms of symptom relief, ThuLEP may offer modest advantages in terms of shorter operative and enucleation times, as well as potentially reduced blood loss and a lower incidence of transient urinary incontinence.[2][3][4] However, these differences are often considered clinically negligible.[3][4] The choice between ThuLEP and HoLEP may ultimately depend on surgeon preference, institutional resources, and individual patient characteristics. Further long-term studies are warranted to confirm these findings and to continue to refine the optimal surgical approach for BPH.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. HoLEP or ThuLEP? A Review on the Current Evidence from Randomized Controlled Trials | Semantic Scholar [semanticscholar.org]
- 2. Holmium Versus Thulium Laser Enucleation of the Prostate: A Systematic Review and Meta-analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. library.fudan.edu.cn [library.fudan.edu.cn]
- 4. Holmium laser enucleation of the prostate versus thulium laser enucleation of the prostate for the treatment of large-volume prostates > 80 ml: 18-month follow-up results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of enucleation between thulium laser and holmium laser for benign prostatic hyperplasia: A systematic review and meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety profile of a novel technique, ThuLEP (Thulium laser enucleation of the prostate) for the treatment of benign prostate hypertrophy. Our experience on 148 patients | springermedizin.de [springermedizin.de]
- 7. Efficacy and safety profile of a novel technique, ThuLEP (Thulium laser enucleation of the prostate) for the treatment of benign prostate hypertrophy. Our experience on 148 patients -PMC [pmc.ncbi.nlm.nih.gov]



 To cite this document: BenchChem. [A Comparative Analysis of ThuLEP and HoLEP for Benign Prostatic Hyperplasia Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217890#clinical-trial-comparing-thulep-and-holep-for-bph-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com